molecular formula C13H18ClN3 B13747034 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride CAS No. 1172950-49-0

5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13747034
CAS No.: 1172950-49-0
M. Wt: 251.75 g/mol
InChI Key: GBMRXJWZZJWUEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives under specific conditions. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with different molecular targets and exhibit diverse biological activities .

Properties

CAS No.

1172950-49-0

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

(3-ethyl-5,8-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H

InChI Key

GBMRXJWZZJWUEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1NN)C)C.Cl

Origin of Product

United States

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